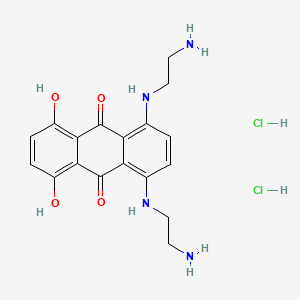

1,4-Bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthracenedione dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

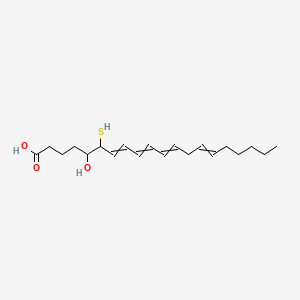

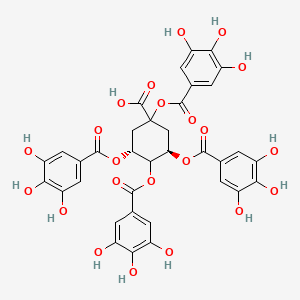

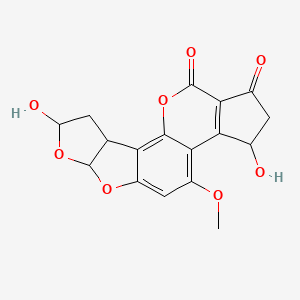

1,4-Bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthracenedione dihydrochloride is a compound that was obtained from the condensation of alkylenediamines with quinizarin or with 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione, followed by oxidation . Some of these compounds and their 2,3-dihydro derivatives were markedly active against both leukemias and solid tumors in mice .

Synthesis Analysis

The synthesis of this compound involves the condensation of alkylenediamines with quinizarin or with 2,3-dihydro-1,4,5,8-tetrahydroxy-9,10-anthracenedione, followed by oxidation . Other methods for the synthesis of similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using quantum chemical calculations such as molecular geometry optimization, vibrational analysis, frontier molecular orbital (FMO), molecular electrostatic potential (MEP), natural bond order (NBO), global reactive descriptors, and Fukui functions .properties

CAS RN |

70476-81-2 |

|---|---|

Product Name |

1,4-Bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthracenedione dihydrochloride |

Molecular Formula |

C18H22Cl2N4O4 |

Molecular Weight |

429.3 g/mol |

IUPAC Name |

1,4-bis(2-aminoethylamino)-5,8-dihydroxyanthracene-9,10-dione;dihydrochloride |

InChI |

InChI=1S/C18H20N4O4.2ClH/c19-5-7-21-9-1-2-10(22-8-6-20)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26;;/h1-4,21-24H,5-8,19-20H2;2*1H |

InChI Key |

VOEMLSBPODOHJQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN.Cl.Cl |

Canonical SMILES |

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCN.Cl.Cl |

Other CAS RN |

70476-81-2 |

Related CAS |

96555-65-6 (Parent) |

synonyms |

1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone 1,4-bis((2-aminoethyl)amino)-5,8-dihydroxy-9,10-anthraquinone dihydrochloride AEAD CL 232,468 CL 232468 CL-232468 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(Dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]methyl]-1-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-3,5,10,12-tetrahydroxy-1,4-dihydronaphtho[2,3-g]isochromene-6,11-dione](/img/structure/B1208735.png)

![3-(Fluoromethyl)-3-hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}pentanoic acid](/img/structure/B1208738.png)

![2-[2-Nitro-4-[3-nitro-4-[(2,2,5,5-tetramethyl-1-oxidopyrrolidin-3-yl)amino]phenyl]sulfonylanilino]pentanedioic acid](/img/structure/B1208748.png)